
Thiophene, 2-methyl-5-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-methyl-5-(1-methylpropyl)- is a heterocyclic organic compound that features a five-membered ring composed of four carbon atoms and one sulfur atom This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-methyl-5-(1-methylpropyl)- can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur. Another method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium . The Gewald synthesis is also notable, where a compound with an α-carbonyl thiol undergoes cyclization with nitriles .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials such as butadiene and sulfur. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known for their reactivity towards electrophiles, often undergoing substitution reactions at the C2 position.
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
Nitration: Produces 2-nitrothiophene and 2,5-dinitrothiophene.
Sulfonation: Results in thiophene sulfonic acids.
Oxidation: Forms thiophene sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Thiophene, 2-methyl-5-(1-methylpropyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiophene, 2-methyl-5-(1-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby exerting their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A derivative with a methyl group at the C2 position.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Uniqueness
Thiophene, 2-methyl-5-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propiedades
Número CAS |
60813-89-0 |
|---|---|
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
2-butan-2-yl-5-methylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-7(2)9-6-5-8(3)10-9/h5-7H,4H2,1-3H3 |
Clave InChI |
ZQRLCVAQTAKENZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
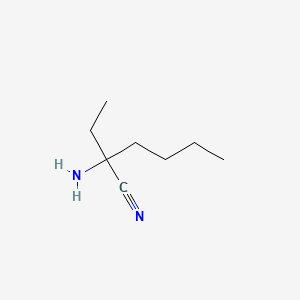
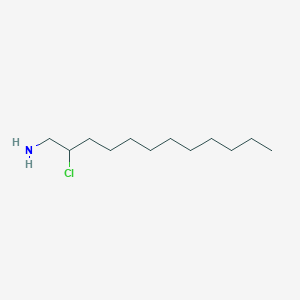
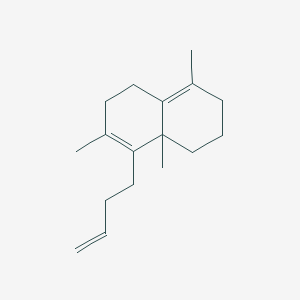
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
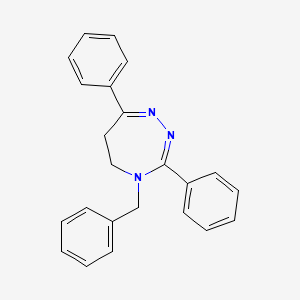

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
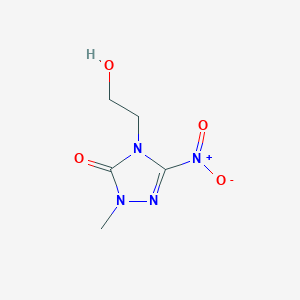


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)

